1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one
Description
This compound is a fused heterocyclic system combining a benzothiazolone core (1,3-dihydro-2,1-benzothiazol-3-one) with a 1,3-benzodioxole-5-carbonyl substituent. The benzothiazolone moiety (C₇H₅NOS, MW 151.19) features a sulfur and nitrogen-containing bicyclic structure, while the benzodioxole group introduces a ketone-functionalized aromatic ring with two oxygen atoms in a dioxole arrangement .
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-2,1-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4S/c17-14(9-5-6-12-13(7-9)20-8-19-12)16-11-4-2-1-3-10(11)15(18)21-16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWBKAZZFZMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N3C4=CC=CC=C4C(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs are categorized below based on core heterocycles and substituents:
Benzothiazolone Derivatives
1,3-Dihydro-2,1-benzothiazol-3-one (CAS 40352-87-2) Structure: Benzothiazolone core without additional substituents. Molecular Formula: C₇H₅NOS . Properties: High-purity forms (up to 99.999%) are available for life science research. Its reactivity is influenced by the electron-withdrawing thiazolone ring, enabling participation in nucleophilic substitutions or cycloadditions .
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol Structure: Benzoxaborole core with a fluorine substituent. Molecular Formula: C₇H₆BFO₂ . Comparison: The oxaborole ring (vs.
Benzodioxole-Containing Compounds
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (Compound I) Structure: Benzoxadiazole linked to a triazole-hexanone chain. Comparison: The benzoxadiazole group shares electronic similarities with benzodioxole but includes nitrogen, enhancing fluorescence properties for spectroscopic applications .
Benzimidazolone and Related Systems
1-Methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
- Structure : Benzimidazolone core with nitro and methyl groups.
- Molecular Formula : C₈H₇N₃O₃ .
- Comparison : The nitro group increases electrophilicity, making it suitable for electrophilic aromatic substitution reactions, unlike the benzothiazolone’s sulfur-driven reactivity .
Thiazolo-Triazolone Hybrids
(3Z)-1-Benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
Key Property Comparison Table
Research Findings and Trends
- Thermal Behavior : Benzoxazine derivatives (e.g., ) exhibit volume expansion during polymerization, suggesting similar fused heterocycles like the target compound may show unique thermal stability or shrinkage profiles in material applications .
- Biological Activity : Thiazolo-triazolone hybrids () demonstrate antimicrobial and anticancer properties, implying the target compound’s benzothiazolone core could be tailored for analogous bioactivity .
- Synthetic Challenges : Benzodioxole carbonyl groups (as in the target compound) may introduce steric hindrance, complicating reactions compared to simpler benzothiazolones .
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-1,3-dihydro-2,1-benzothiazol-3-one is a member of the benzodioxole and benzothiazole family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a benzodioxole moiety linked to a benzothiazole ring. This unique combination is believed to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 253.27 g/mol.
Biological Activity Overview
Research indicates that compounds containing benzodioxole and benzothiazole structures exhibit a range of biological activities including:
- Anticancer Properties : Several studies have demonstrated that derivatives of benzodioxole and benzothiazole can inhibit cancer cell proliferation. For instance, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines.
- Antidiabetic Effects : The compound has been investigated for its potential as an α-amylase inhibitor, which is crucial for managing diabetes. In vitro studies have shown promising IC50 values indicating effective inhibition of α-amylase activity.
- Antioxidant Activity : The antioxidant potential of similar compounds has been assessed using DPPH scavenging assays, revealing moderate to strong activity.
Anticancer Activity
A study evaluated the cytotoxic effects of related benzodioxole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 26 to 65 µM against different cancer types, suggesting significant anticancer potential .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| IIa | MCF-7 | 26 |
| IIc | HeLa | 45 |
| IId | A549 | 65 |
Antidiabetic Activity
In vivo experiments using streptozotocin-induced diabetic mice demonstrated that the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with compound IIc . This suggests a potential role in diabetes management through inhibition of carbohydrate-digesting enzymes.
| Treatment | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
|---|---|---|
| Control | 252.2 | 250.0 |
| Compound IIc | 252.2 | 173.8 |
Antioxidant Activity
The antioxidant capacity was measured using the DPPH assay, where the compound exhibited an IC50 value of 86.3 μM, indicating moderate antioxidant activity compared to other tested compounds .
| Compound | IC50 (μM) |
|---|---|
| Compound I | 86.3 |
| Coptisine | 252.6 |
| Protopine | 345.2 |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The inhibition of α-amylase suggests that the compound may interfere with carbohydrate metabolism, thus lowering blood glucose levels.
- Cell Cycle Arrest : Anticancer activity may be mediated through induction of apoptosis in cancer cells or arresting their cell cycle progression.
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this structure:
- Diabetes Management : A study reported on the efficacy of a similar benzodioxole derivative in lowering blood glucose levels in diabetic models, paving the way for future drug development targeting metabolic disorders.
- Cytotoxicity Profiles : Research on various derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, emphasizing their potential as safer therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
